Cas no 166664-82-0 ((2r)-2,5-Dimethylhexanoic acid)

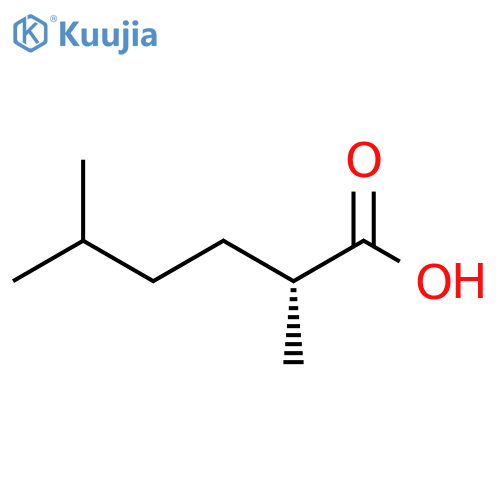

166664-82-0 structure

商品名:(2r)-2,5-Dimethylhexanoic acid

(2r)-2,5-Dimethylhexanoic acid 化学的及び物理的性質

名前と識別子

-

- (2r)-2,5-dimethylhexanoic acid

- 166664-82-0

- EN300-6505253

- (2r)-2,5-Dimethylhexanoic acid

-

- インチ: 1S/C8H16O2/c1-6(2)4-5-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)/t7-/m1/s1

- InChIKey: ASAHZDPKCCONIV-SSDOTTSWSA-N

- ほほえんだ: OC([C@H](C)CCC(C)C)=O

計算された属性

- せいみつぶんしりょう: 144.115029749g/mol

- どういたいしつりょう: 144.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 4

- 複雑さ: 108

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 37.3Ų

(2r)-2,5-Dimethylhexanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6505253-0.1g |

(2R)-2,5-dimethylhexanoic acid |

166664-82-0 | 0.1g |

$1244.0 | 2023-05-29 | ||

| Enamine | EN300-6505253-2.5g |

(2R)-2,5-dimethylhexanoic acid |

166664-82-0 | 2.5g |

$2771.0 | 2023-05-29 | ||

| Enamine | EN300-6505253-0.05g |

(2R)-2,5-dimethylhexanoic acid |

166664-82-0 | 0.05g |

$1188.0 | 2023-05-29 | ||

| Enamine | EN300-6505253-1.0g |

(2R)-2,5-dimethylhexanoic acid |

166664-82-0 | 1g |

$1414.0 | 2023-05-29 | ||

| Enamine | EN300-6505253-5.0g |

(2R)-2,5-dimethylhexanoic acid |

166664-82-0 | 5g |

$4102.0 | 2023-05-29 | ||

| Enamine | EN300-6505253-10.0g |

(2R)-2,5-dimethylhexanoic acid |

166664-82-0 | 10g |

$6082.0 | 2023-05-29 | ||

| Enamine | EN300-6505253-0.25g |

(2R)-2,5-dimethylhexanoic acid |

166664-82-0 | 0.25g |

$1300.0 | 2023-05-29 | ||

| Enamine | EN300-6505253-0.5g |

(2R)-2,5-dimethylhexanoic acid |

166664-82-0 | 0.5g |

$1357.0 | 2023-05-29 |

(2r)-2,5-Dimethylhexanoic acid 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

-

Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352

166664-82-0 ((2r)-2,5-Dimethylhexanoic acid) 関連製品

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量